![molecular formula C14H15N5S B6438844 4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2548979-81-1](/img/structure/B6438844.png)
4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
“4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, and a thieno[2,3-d]pyrimidin-4-yl group, which is a fused ring system containing a thiophene and a pyrimidine .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol .Molecular Structure Analysis
The molecular structure of such compounds can be characterized using various spectroscopic techniques. For example, 1H and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactivity of such compounds would depend on the functional groups present in the molecule. The pyrazole and thieno[2,3-d]pyrimidin-4-yl groups could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Anticancer Agents
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against carcinogenic cells . They have shown excellent anti-proliferative activities against different human cancer cell lines such as gastric carcinoma cells (MGC-803), breast adenocarcinoma cells (MCF-7), nasopharyngeal carcinoma cells (CNE2), and oral carcinoma cells (KB) .
Central Nervous System Diseases
Functionalized thieno[2,3-b]pyridines, which are structurally similar to your compound, are used in the treatment of central nervous system diseases .
3. Inhibitors of C-terminal Hydrolase L1 (UCH-L1) These compounds also act as inhibitors of C-terminal hydrolase L1 (UCH-L1), a protein implicated in neurodegenerative disorders .
Antimicrobial Agents
Thieno[2,3-d]pyrimidines have shown promising results in the design of antimicrobial agents .
Antitumor Agents
Thieno[2,3-d]pyrimidines have also been used in the design of antitumor agents .
EGFR Tyrosine Kinase Inhibitors
4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives, which are structurally similar to your compound, have been discovered as EGFR tyrosine kinase inhibitors and could be used as potential lead compounds against cancer cells .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine derivatives, a key structural component of the compound, have been reported to exhibit a wide range of pharmacological properties . They have been associated with anticancer , antibacterial , anti-inflammatory , antiviral , and antimalarial activities .
Mode of Action
Thieno[2,3-d]pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thieno[2,3-d]pyrimidine derivatives have been evaluated as inhibitors of PI3 kinase p110alpha , a key enzyme in the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .
Biochemical Pathways
Thieno[2,3-d]pyrimidine derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities . For instance, they have been linked to the PI3K/Akt signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival .
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines . They have also been associated with antimicrobial, anti-inflammatory, antiviral, and antimalarial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-10-4-17-19(5-10)8-11-6-18(7-11)13-12-2-3-20-14(12)16-9-15-13/h2-5,9,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGKBSPZLMMZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
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